molecular formula C8H9NO5S B1454583 4-(Aminosulfonyl)-2-methoxybenzoic acid CAS No. 4816-28-8

4-(Aminosulfonyl)-2-methoxybenzoic acid

Cat. No.: B1454583
CAS No.: 4816-28-8
M. Wt: 231.23 g/mol
InChI Key: CSDXOGPIGCMWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-(Aminosulfonyl)-2-methoxybenzoic acid and its derivatives have been studied for their synthesis and chemical properties. For instance, Wang Yu (2008) describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid with a total yield of 24.5% (Wang Yu, 2008). Similarly, a process for preparing 2-sulfo-4-methoxybenzoic acid (SMBA) via diazotization of 2-amino-4-methoxy-sulfonic acid followed by Pd-catalyzed carbonylation has been developed, yielding over 95% SMBA (Siegrist, Rapold, & Blaser, 2003).

Biochemical Applications

Bernhardt et al. (1973) explored the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, highlighting its specificity for para-substituted benzoic acid derivatives and ability to hydroxylate aromatic rings (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Pharmaceutical Synthesis

The role of similar compounds in the synthesis of pharmaceuticals is evident in studies like that by Chen Yuhong and Chen-Yan Wei (2011), who synthesized amisulpride, an atypical antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate (Chen Yuhong & Chen-Yan Wei, 2011).

Nanocomposite and UV Absorbent Applications

In the field of materials science, Qinglin He, S. Yin, and Tsugio Sato (2003) synthesized nanocomposites using organic UV absorbents including 4-hydroxy-3-methoxybenzoic acid (HMBA), highlighting their increased UV ray absorption ability (Qinglin He, Yin, & Sato, 2003).

Enzyme Inhibition Studies

In enzyme studies, R. Borchardt and J. Huber (1982) reported the noncompetitive inhibition of catechol O-methyltransferase (COMT) by 5-hydroxy-3-mercapto-4-methoxybenzoic acid, revealing its potential as an affinity-labeling reagent for COMT (Borchardt & Huber, 1982).

Green Catalysis

In the realm of green chemistry, Liu Yu-tin (2014) demonstrated the use of aminosulfonic acid as an efficient and environmentally friendly esterification catalyst in the synthesis of methyl paraben from p-hyroxybenzoic acid (Liu Yu-tin, 2014).

Biochemical Analysis

Biochemical Properties

4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, this compound can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of this compound have been shown to cause toxic effects in animal models, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization can be influenced by targeting signals and post-translational modifications, directing this compound to specific organelles. The subcellular localization of this compound can also affect its interactions with other biomolecules, influencing its overall biochemical activity.

Properties

IUPAC Name

2-methoxy-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXOGPIGCMWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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